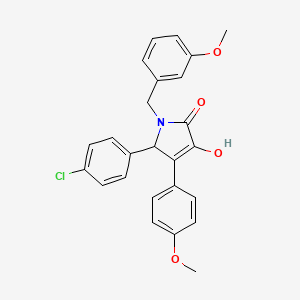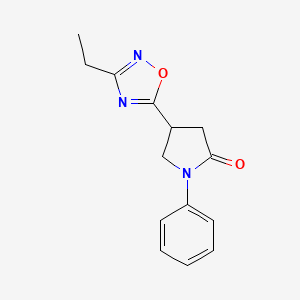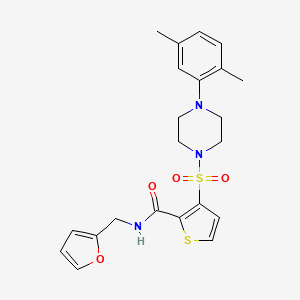![molecular formula C15H14ClN3OS B11271517 2-(3-Chloro-4-ethoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B11271517.png)
2-(3-Chloro-4-ethoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-ethoxyphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, substituted with a 3-chloro-4-ethoxyphenyl group and a methylsulfanyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-ethoxyphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 3-chloro-4-ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with 3-chloro-4-ethoxybenzene in the presence of a suitable catalyst.
Attachment of the methylsulfanyl group: This can be accomplished through nucleophilic substitution reactions, where a methylthiolating agent is used to introduce the methylsulfanyl group onto the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-ethoxyphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine
- 2-(3-Chloro-4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine
- 2-(3-Bromo-4-ethoxyphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine
Uniqueness
2-(3-Chloro-4-ethoxyphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine is unique due to the specific combination of substituents on the pyrazolo[1,5-a]pyrazine core. The presence of the 3-chloro-4-ethoxyphenyl group and the methylsulfanyl group imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological activity, which may not be observed in similar compounds.
Properties
Molecular Formula |
C15H14ClN3OS |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C15H14ClN3OS/c1-3-20-14-5-4-10(8-11(14)16)12-9-13-15(21-2)17-6-7-19(13)18-12/h4-9H,3H2,1-2H3 |
InChI Key |
IQIRVETYXAQPRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11271440.png)
![4-[6,6-Dimethyl-8-oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid](/img/structure/B11271443.png)

![5-[(2-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271471.png)



![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11271493.png)
![4-[(4-Ethenylbenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11271498.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11271501.png)
![N-benzyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11271505.png)
![ethyl 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B11271509.png)

![N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11271532.png)
